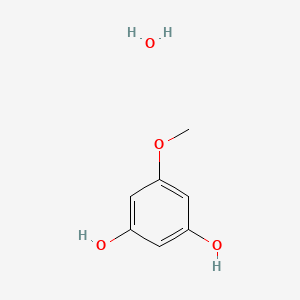

3,5-Dihydroxyanisole hydrate

Description

Contextualization within the Resorcinol (B1680541) and Anisole (B1667542) Derivative Landscape

3,5-Dihydroxyanisole hydrate (B1144303), also known by synonyms such as 5-methoxyresorcinol (B161736) and flamenol, is structurally a methoxyphenol. hmdb.canih.govnih.gov It belongs to the broader class of organic compounds known as resorcinols, which are 1,3-isomers of benzenediol, and anisoles, which are methoxybenzene derivatives. hmdb.canih.gov The presence of both hydroxyl and methoxy (B1213986) functional groups on the benzene (B151609) ring makes it a fascinating subject for studying the interplay of these groups and their influence on the molecule's chemical and physical properties.

The resorcinol moiety provides the molecule with its phenolic character, including its acidic nature and susceptibility to electrophilic substitution, while the anisole component introduces an ether linkage that can influence its solubility and metabolic pathways. hmdb.cawikipedia.org This dual functionality places 3,5-Dihydroxyanisole hydrate at the intersection of two well-established families of organic compounds, allowing researchers to draw upon the extensive knowledge of both resorcinol and anisole chemistry to understand its behavior.

Significance in Chemical and Biochemical Research

The significance of this compound in research is twofold, spanning both chemical synthesis and biochemical investigations. In the realm of synthetic chemistry, it serves as a valuable intermediate for the creation of more complex molecules. For instance, it has been utilized in the synthesis of a molecularly imprinted polymer for the selective recognition of dioxin, a highly toxic environmental pollutant. nih.govresearchgate.net Its reactive hydroxyl and methoxy groups provide handles for further chemical modifications, making it a versatile building block.

From a biochemical perspective, 3,5-Dihydroxyanisole is a key intermediate in the biosynthesis of certain natural products. Notably, in some plant species like Rosa chinensis (the Chinese rose), it is a precursor in the enzymatic pathway leading to the formation of 1,3,5-trimethoxybenzene, a compound contributing to the flower's distinct fragrance. chemicalbook.comunc.edu This involves a sequential methylation process where 3,5-Dihydroxyanisole is an intermediate product. chemicalbook.comunc.edu Furthermore, it is a substrate for enzymes like O-methyltransferases, which play crucial roles in plant metabolism and potentially in human health through the metabolism of xenobiotics. ontosight.ai The study of such enzymatic reactions provides insights into metabolic pathways and the potential for engineering organisms with enhanced production of valuable compounds. ontosight.ai

Historical Development of Research Areas for Related Phenolic Compounds

The scientific inquiry into phenolic compounds like resorcinol and anisole has a rich history. Research on resorcinol and its derivatives dates back to the 19th century, with early studies focusing on their synthesis, chemical properties, and antiseptic applications. wikipedia.orgacs.org The first preparation of resorcinol was reported in 1864. wikipedia.org Over the years, the scope of research expanded to include their use in the production of resins and adhesives. wikipedia.org

Similarly, early investigations into anisole and its derivatives explored their chemical reactivity, including nitrosation reactions. rsc.org The study of the metabolism of anisole-containing compounds, such as the antioxidant butylated hydroxyanisole (BHA), has been a significant area of research, revealing pathways of hydroxylation and demethylation. nih.govaacrjournals.org This historical foundation in the chemistry and biology of resorcinol and anisole derivatives has paved the way for the more recent and specific investigations into compounds like this compound. The development of advanced analytical techniques has further enabled the identification and characterization of these compounds and their metabolites in various biological systems.

Overview of Current Research Trajectories and Open Questions

Current research involving this compound and related phenolic compounds is largely focused on their biological activities and potential applications in biotechnology and medicine. mdpi.comffhdj.commdpi.com A significant trajectory is the exploration of their roles in plant biochemistry, particularly in the biosynthesis of fragrances and other secondary metabolites. nih.govoup.com Understanding the enzymes that act on 3,5-Dihydroxyanisole, such as O-methyltransferases, opens up possibilities for metabolic engineering to produce novel compounds or enhance the yield of existing ones. ontosight.aimdpi.com

Another area of active investigation is the metabolism of phenolic compounds and their potential health effects. While the metabolism of related compounds like BHA has been studied, the specific metabolic fate of 3,5-Dihydroxyanisole in humans is not yet fully elucidated. nih.govnih.gov Open questions remain regarding its bioavailability, the full spectrum of its metabolites, and its potential interactions with physiological pathways. hmdb.ca

Furthermore, the antioxidant properties inherent to many phenolic compounds suggest that this compound could be a subject of interest in studies on oxidative stress. However, detailed investigations into its specific antioxidant capacity and mechanisms are still needed. The synthesis of novel derivatives from 3,5-Dihydroxyanisole for various applications, including as potential pharmaceuticals or functional materials, also represents a promising avenue for future research. echemcom.com

| Property | Value | Source |

| Chemical Formula | C₇H₁₀O₄ | nih.gov |

| IUPAC Name | 5-methoxybenzene-1,3-diol hydrate | hmdb.ca |

| Synonyms | This compound, 5-Methoxyresorcinol hydrate, Flamenol hydrate | hmdb.canih.govnih.gov |

| Molar Mass | 158.15 g/mol (hydrate) | nih.gov |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

5-methoxybenzene-1,3-diol;hydrate |

InChI |

InChI=1S/C7H8O3.H2O/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,8-9H,1H3;1H2 |

InChI Key |

DGXJFMOPEGSLCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)O.O |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 3,5 Dihydroxyanisole Hydrate

Biosynthetic Pathways and Natural Occurrence

The natural formation of 3,5-dihydroxyanisole is intricately linked to the metabolism of phloroglucinol (B13840), a key precursor in various biosynthetic pathways. The following sections detail the enzymatic processes and molecular intermediates involved in its natural synthesis.

Enzymatic O-Methylation of Phloroglucinol

The direct biosynthetic route to 3,5-dihydroxyanisole involves the specific O-methylation of one of the hydroxyl groups of phloroglucinol (benzene-1,3,5-triol). This biochemical transformation is a critical step in the formation of various natural products. A notable example is the biosynthesis of 1,3,5-trimethoxybenzene, a key volatile compound in the floral scent of Rosa chinensis (Chinese rose). In this pathway, the initial step is the methylation of phloroglucinol to produce 3,5-dihydroxyanisole. phasetransfer.comunive.it

Role of Phloroglucinol O-Methyltransferases (POMT)

The enzymatic methylation of phloroglucinol is catalyzed by a specific class of enzymes known as Phloroglucinol O-Methyltransferases (POMT). phasetransfer.comunive.it Research on Rosa chinensis has led to the isolation and characterization of a novel POMT that specifically catalyzes the conversion of phloroglucinol to 3,5-dihydroxyanisole. phasetransfer.com This enzyme exhibits high substrate specificity for phloroglucinol, distinguishing it from other O-methyltransferases, such as orcinol (B57675) O-methyltransferases (OOMTs), which are involved in subsequent methylation steps in the biosynthesis of 1,3,5-trimethoxybenzene. phasetransfer.com The expression of POMT is found to be specific to floral organs, which aligns with its role in producing floral scent compounds. phasetransfer.comunive.it

Below is a data table summarizing the substrate specificity of a Phloroglucinol O-Methyltransferase isolated from Rosa chinensis.

| Substrate | Relative Activity (%) |

| Phloroglucinol | 100 |

| Orcinol | < 1 |

| Resorcinol (B1680541) | < 1 |

| Catechol | < 1 |

| Guaiacol | < 1 |

This table is based on data from research on Phloroglucinol O-Methyltransferase, showing its high specificity for phloroglucinol.

Investigation of Precursor Molecules and Metabolic Intermediates

The primary precursor for the biosynthesis of 3,5-dihydroxyanisole is phloroglucinol. The biosynthesis of phloroglucinol itself is a subject of significant interest. In bacteria such as Pseudomonas fluorescens, phloroglucinol is synthesized via the polyketide pathway. researchgate.net This process begins with the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase known as phloroglucinol synthase. researchgate.net The resulting activated 3,5-diketoheptanedioate product then undergoes cyclization and decarboxylation to form phloroglucinol. researchgate.net In engineered E. coli, phloroglucinol has been produced from acetate (B1210297), a readily available carbon source. researchgate.net The metabolic pathway involves the conversion of acetate to acetyl-CoA, followed by the formation of malonyl-CoA, which then enters the phloroglucinol synthesis pathway. researchgate.net

Laboratory Synthesis Methodologies

The chemical synthesis of 3,5-dihydroxyanisole hydrate (B1144303) from phloroglucinol presents the challenge of achieving selective monomethylation of a symmetrical tri-hydroxy-substituted aromatic ring. Various strategies have been explored to control the regioselectivity of this reaction.

Strategic Approaches to Aryl Methoxy-Dihydroxylation

The primary strategic challenge in the synthesis of 3,5-dihydroxyanisole is to introduce a single methyl group onto one of the three equivalent hydroxyl groups of phloroglucinol, leaving the other two hydroxyl groups free. Direct methylation of phloroglucinol with common methylating agents can often lead to a mixture of mono-, di-, and trimethylated products.

One common approach involves the use of a controlled amount of a methylating agent in the presence of a catalyst or a specific solvent system that favors monomethylation. The reaction conditions are carefully managed to prevent over-methylation. Another strategy could involve the use of protecting groups to block two of the hydroxyl groups, allowing for the selective methylation of the remaining one, followed by deprotection. However, this adds extra steps to the synthesis.

Development and Optimization of Reaction Conditions

A documented method for the synthesis of 3,5-dihydroxyanisole involves the reaction of anhydrous phloroglucinol with absolute methyl alcohol in the presence of dry hydrogen chloride gas. In this process, the solution is initially cooled, and hydrogen chloride gas is passed through it. The mixture is then refluxed and subsequently cooled again, with another introduction of hydrogen chloride gas. After allowing the reaction mixture to stand, the solvent is removed, and the product is extracted and purified. This method can produce 3,5-dihydroxyanisole (o-monomethyl phloroglucinol) along with the dimethylated product (o-dimethyl phloroglucinol) as a byproduct. The yields of these products can vary depending on the extent of saturation with hydrogen chloride.

The table below presents a summary of a laboratory synthesis of 3,5-dihydroxyanisole from phloroglucinol.

| Reactants | Reagents/Solvents | Reaction Conditions | Products | Yield (%) |

| Anhydrous Phloroglucinol | Absolute Methyl Alcohol, Dry Hydrogen Chloride Gas | Cooling, Reflux, Standing for 12 hr | 3,5-Dihydroxyanisole | ~54.2% |

| 3,5-Dimethoxyphenol | ~16.4% |

This table provides an overview of a synthetic route to 3,5-dihydroxyanisole, highlighting the formation of both mono- and di-methylated products.

Further optimization of this and other synthetic routes could involve exploring different methylating agents such as dimethyl sulfate (B86663) or diazomethane, employing phase-transfer catalysis to enhance selectivity, and systematically varying reaction parameters like temperature, reaction time, and catalyst loading to maximize the yield of the desired monomethylated product.

Green Chemistry Principles in Synthesis

The traditional synthesis of 3,5-dihydroxyanisole, also known as 5-methoxyresorcinol (B161736), often involves the methylation of phloroglucinol using reagents like dimethyl sulfate or by reacting it with methanol (B129727) in the presence of dry hydrogen chloride gas. scispace.comchemicalbook.com These methods, while effective, utilize hazardous reagents and solvents, prompting the exploration of more environmentally benign alternatives in line with the principles of green chemistry.

While specific literature on the green synthesis of 3,5-dihydroxyanisole hydrate is limited, principles can be extrapolated from methodologies developed for similar phenolic compounds. For instance, the synthesis of 5-n-alkylresorcinols has been achieved using microwave-promoted Wittig reactions in aqueous media, eliminating the need for volatile organic solvents and reducing reaction times. beilstein-journals.org Such approaches, which leverage alternative energy sources and green solvents like water, represent a promising avenue for the sustainable production of 3,5-dihydroxyanisole.

Furthermore, biosynthetic routes offer an inherently green approach. In certain microorganisms, phloroglucinol derivatives are synthesized via the polyketide pathway. researchgate.netnih.gov Engineering microbial strains to produce 3,5-dihydroxyanisole could provide a sustainable, ambient-temperature manufacturing process that avoids harsh chemicals and minimizes waste.

Table 1: Comparison of Synthetic Principles

| Principle | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Acetone, Ether scispace.comchemicalbook.com | Water, Ethanol (B145695) beilstein-journals.orgnih.gov |

| Reagents | Dimethyl sulfate, Dry HCl gas scispace.comchemicalbook.com | Biocatalysts, Less hazardous materials |

| Energy | Conventional heating/reflux chemicalbook.com | Microwaves, Ambient temperature (Biosynthesis) beilstein-journals.orgnih.gov |

| Waste | Organic solvent waste, Acid/base neutralization salts | Biodegradable waste, Minimized byproducts |

Chemical Reactivity and Mechanistic Studies

The chemical behavior of this compound is governed by the interplay of its two hydroxyl groups and one methoxy (B1213986) group on the aromatic ring. These functional groups dictate its reactivity in oxidation processes, its redox chemistry, and its potential for derivatization.

Oxidation Processes and Product Pathways (e.g., Dimerization)

Like many polyphenolic compounds, 3,5-dihydroxyanisole is susceptible to oxidation. The process is believed to proceed through the formation of reactive intermediates. nih.gov The initial step involves the oxidation of one of the phenolic hydroxyl groups to form a semiquinone radical, which can then be further oxidized to a quinone. This highly reactive quinone intermediate can subsequently undergo nucleophilic attack by another molecule of 3,5-dihydroxyanisole.

This reaction pathway can lead to the formation of dimers and potentially larger oligomers through oxidative coupling. nih.gov While specific studies on the dimerization of 3,5-dihydroxyanisole are not prevalent, the metabolism of structurally related compounds provides a relevant model. For example, 3-tert-butyl-4-hydroxyanisole (3-BHA) is known to be metabolized into products that include the dimer 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl. nih.gov This suggests a plausible pathway for the self-coupling of 3,5-dihydroxyanisole under oxidative conditions, leading to C-C or C-O bonded dimers. The precise structure of the resulting dimers would depend on the reaction conditions and the specific positions on the aromatic ring (ortho or para to the hydroxyl groups) that participate in the coupling. mdpi.com

Redox Chemistry and Radical Formation Mechanisms

The antioxidant character of many phenols is rooted in their redox chemistry, specifically their ability to scavenge free radicals. 3,5-Dihydroxyanisole participates in this chemistry primarily through a hydrogen atom transfer (HAT) mechanism. mdpi.com In this process, the compound donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thus neutralizing the radical and preventing it from causing oxidative damage.

This transfer results in the formation of a resonance-stabilized aroxyl (or phenoxyl) radical of 3,5-dihydroxyanisole. The stability of this newly formed radical is crucial, as it is insufficiently reactive to propagate the radical chain reaction. The unpaired electron is delocalized across the aromatic ring, with contributions from the remaining hydroxyl group and the methoxy group.

Kinetic studies have been performed on the radical-scavenging action of 5-methoxyresorcinol. sigmaaldrich.comsigmaaldrich.com The reaction rate constant for its interaction with the 5,7-diisopropyl-tocopheroxyl radical has been measured, providing quantitative evidence of its efficacy as a radical scavenger. sigmaaldrich.com

Table 2: Kinetic Data for Radical Scavenging

| Reactant | Method | Finding |

|---|

Hydrolysis and Hydration-Dehydration Equilibria

The compound is designated as a hydrate, indicating that water molecules are incorporated into its solid-state crystal structure. nih.gov This implies a hydration-dehydration equilibrium, where the solid hydrate form exists in balance with its anhydrous form and water vapor, governed by temperature and ambient humidity.

Intermolecular and Intramolecular Electron and Proton Transfer Mechanisms

The chemical reactivity of 3,5-dihydroxyanisole is fundamentally linked to proton and electron transfer events.

Proton Transfer: The two phenolic hydroxyl groups are acidic and can donate protons in the presence of a base or a protic solvent. Intermolecular proton transfer is a key feature of its acid-base chemistry and its role as a hydrogen-bond donor. While the potential for intramolecular proton transfer between the two hydroxyl groups at the 3- and 5-positions exists, this is typically a very rapid, low-barrier equilibrium. In reactions, the more significant pathway is the transfer of a proton to an external species.

Electron Transfer: In addition to the hydrogen atom transfer (HAT) mechanism described previously, phenols can also engage in antioxidant activity via a single electron transfer (SET) mechanism. scielo.br In this pathway, the 3,5-dihydroxyanisole molecule donates an electron to an oxidizing species, forming a radical cation.

This radical cation is typically a transient species that can then lose a proton to form the same neutral aroxyl radical generated in the HAT pathway. The operative mechanism (HAT vs. SET) often depends on the specific oxidant, the solvent, and the pH of the system. The ability of the molecule to donate an electron is correlated with its highest occupied molecular orbital (HOMO) energy. mdpi.com

Functional Group Transformations and Derivatization

The hydroxyl and methoxy groups, along with the activated aromatic ring, make 3,5-dihydroxyanisole a versatile precursor for the synthesis of more complex molecules. sigmaaldrich.comfishersci.ca It is explicitly used as a starting material for the synthesis of natural products such as isorobustin and for the creation of substituted linear and angular benzofurocoumarins. sigmaaldrich.comfishersci.ca

The reactivity of the phloroglucinol core allows for a variety of functional group transformations:

Electrophilic Aromatic Substitution: The aromatic ring is highly activated by the two hydroxyl and one methoxy groups, making it susceptible to electrophilic attack. A notable example is the iodination of 5-methoxyresorcinol using iodine and sodium hydrogencarbonate, which predominantly yields 2-iodo-5-methoxyresorcinol. scispace.com Other common reactions for this type of activated ring include Friedel-Crafts acylation and alkylation. sci-hub.se

O-Alkylation/Acylation: The nucleophilic hydroxyl groups can be readily converted to ethers or esters. Further methylation of 3,5-dihydroxyanisole would yield 3,5-dimethoxyphenol.

Demethylation: The methoxy group can be cleaved to form the parent compound, phloroglucinol. This reaction is often a key step in the synthesis of other resorcinol derivatives. beilstein-journals.org

Table 3: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product(s) |

|---|---|---|

| Iodination | I₂, NaHCO₃, KI, H₂O scispace.com | 2-Iodo-5-methoxyresorcinol |

| Synthesis of Benzofurocoumarins | Various multi-step procedures | Substituted linear and angular benzofurocoumarins sigmaaldrich.com |

| Synthesis of Isorobustin | Multi-step synthesis | Isorobustin sigmaaldrich.com |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Investigation Techniques for Mechanistic Insight

Spectroscopic methods are indispensable for gaining a fundamental understanding of the chemical behavior of 3,5-Dihydroxyanisole hydrate (B1144303). They provide detailed information at the molecular level, enabling researchers to probe reaction pathways and identify transient species.

The elucidation of a chemical reaction's mechanism often hinges on the successful detection and characterization of fleeting reaction intermediates. Techniques like electrospray ionization-mass spectrometry (ESI-MS) are exceptionally sensitive for observing charged intermediates, even at very low concentrations. nih.gov In studies involving the oxidation of 3,5-Dihydroxyanisole hydrate, ESI-MS can be employed to intercept and identify cationic or anionic intermediates, providing direct evidence for proposed mechanistic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through kinetic studies, can also offer insights into reaction mechanisms. By monitoring the reaction progress in real-time, one can observe the decay of starting materials and the emergence of products, allowing for the inference of intermediate species and the determination of rate constants. nih.gov

Table 1: Hypothetical Intermediates in this compound Reactions Detectable by Mass Spectrometry

| Hypothetical Reaction | Potential Intermediate | Proposed m/z [M+H]⁺ | Detection Technique |

|---|---|---|---|

| Electrophilic Bromination | Protonated 3,5-Dihydroxyanisole-bromonium ion complex | 219/221 | ESI-MS |

| Oxidation | 3-Hydroxy-5-methoxy-phenoxyl radical cation | 141 | ESI-MS |

| Nitration | Wheland intermediate (protonated nitro-adduct) | 186 | ESI-MS |

When this compound undergoes reactions such as polymerization, oxidation, or metabolism, it can result in a complex mixture of products. The unambiguous identification of these products is critical and is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy. mdpi.comuni-duesseldorf.de

HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. This information is crucial for distinguishing between isomers and proposing potential structures. Further structural confirmation is obtained using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques allow for the complete assembly of the molecular structure by establishing connectivity between protons and carbons.

Due to its phenolic structure, this compound is susceptible to one-electron oxidation, leading to the formation of paramagnetic radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is the most definitive method for the detection and characterization of such species. nih.govnih.gov This technique is highly specific to molecules with unpaired electrons, providing a wealth of information about their electronic structure and environment.

In a typical experiment, the oxidation of this compound, either chemically (e.g., with a one-electron oxidant) or enzymatically (e.g., using a peroxidase), generates a phenoxyl radical. The resulting EPR spectrum's hyperfine splitting pattern can be analyzed to identify the radical and map the distribution of the unpaired electron across the molecule. nih.govdu.edu

Table 2: Simulated EPR Hyperfine Coupling Constants for the 3-Hydroxy-5-methoxy-phenoxyl Radical

| Position | Nucleus | Hyperfine Coupling Constant (a), Gauss (G) |

|---|---|---|

| H2 | ¹H | 5.8 |

| H4 | ¹H | 1.5 |

| H6 | ¹H | 7.2 |

| OCH₃ | ¹H (x3) | 0.9 |

Chromatographic and Separation Science Applications

Chromatography is fundamental to the analysis of this compound, enabling its separation from complex mixtures for quantification, identification, and purification.

Developing robust analytical methods is essential for accurately quantifying this compound and its metabolites in complex biological or environmental samples. nih.gov High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. thermofisher.com Method development typically involves a systematic process of optimizing various parameters to achieve the desired separation. nih.govresearchgate.net

Key steps include:

Column Selection : Reversed-phase columns (e.g., C18, C8) are commonly used for separating moderately polar compounds like this compound.

Mobile Phase Optimization : A gradient elution using a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed to achieve good resolution. nih.gov

Detection : A Diode Array Detector (DAD) can provide spectral information, while coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and specificity, which is crucial for metabolite profiling. researchgate.netmdpi.com

For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, though it often requires a derivatization step to increase the volatility of the polar hydroxyl groups. nih.gov

Table 3: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 275 nm or ESI-MS (Negative Ion Mode) |

| Injection Volume | 10 µL |

Following a chemical synthesis or extraction from a natural source, the isolation and purification of this compound or its reaction products are necessary to obtain pure material for further study. The strategies employed are typically scaled-up versions of analytical chromatography techniques.

Flash Chromatography : This is a widely used technique for routine purification. It is faster than traditional column chromatography due to the use of pressure to force the solvent through the column. Silica gel is a common stationary phase for compounds of moderate polarity.

Preparative HPLC : For more challenging separations or when higher purity is required, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample quantities. Method development often begins at the analytical scale to optimize selectivity before being transferred to the preparative scale.

The success of both techniques relies on the differential partitioning of the target compound and impurities between the stationary phase and the mobile phase, allowing for their effective separation.

Molecular Imprinting Technologies for Selective Recognition

Molecular imprinting is a sophisticated technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, known as the template. mdpi.com These molecularly imprinted polymers (MIPs) function as artificial receptors, capable of selectively binding to the template molecule even in the presence of structurally similar compounds. mdpi.comresearchgate.net This high selectivity makes MIPs valuable tools in various analytical applications, including the separation and enrichment of specific compounds from complex mixtures. mdpi.com The fundamental components in the synthesis of MIPs include the template molecule, functional monomers, a cross-linker, an initiator, and a porogen solvent. nih.gov

Design Principles for Molecularly Imprinted Polymers (MIPs) utilizing this compound or its Analogs

The design of effective Molecularly Imprinted Polymers (MIPs) for this compound or analogous phenolic compounds hinges on the strategic selection of components that will form a pre-polymerization complex with the template molecule. This complex is then locked into a highly cross-linked polymer matrix. Upon removal of the template, cavities are left behind that are complementary in size, shape, and functionality to the target analyte.

A crucial first step in MIP design is the selection of a suitable functional monomer. For phenolic templates like this compound, monomers capable of forming hydrogen bonds with the hydroxyl groups of the template are often chosen. The interaction between the template and the functional monomer is fundamental to the recognition process. nih.gov Computational methods, such as quantum mechanics, can be employed to determine the ideal functional monomer and the optimal template-to-monomer ratio by modeling the pre-polymerization complex. nih.gov

The cross-linking agent plays a vital role in establishing the mechanical stability and morphology of the polymer network, ensuring the recognition sites are maintained after the template is removed. The choice of porogen, the solvent used in the polymerization process, influences the porous structure of the MIP, which in turn affects the accessibility of the binding sites to the target molecule.

Below is a table summarizing the design principles for MIPs targeting phenolic compounds, which are analogs to this compound.

| MIP Component | Selection Principle | Examples for Phenolic Analogs | Rationale |

| Template | The target analyte or a structurally similar molecule. | 4-Hydroxyphenylacetic acid, 2,4,6-Trichlorophenol, Quercetin (B1663063) | Creates specific recognition sites within the polymer matrix. researchgate.netmdpi.comnih.gov |

| Functional Monomer | Monomers capable of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the template. | Acrylamide, Methacrylic acid, 4-Vinylpyridine | Forms a stable complex with the template prior to polymerization, ensuring selective binding cavities. researchgate.net |

| Cross-linker | A molecule with multiple polymerizable groups to form a rigid polymer network. | Ethylene glycol dimethacrylate (EGDMA) | Provides mechanical stability to the polymer and preserves the shape of the imprinted cavities. researchgate.net |

| Initiator | A compound that initiates the polymerization reaction, often activated by heat or UV light. | Azobisisobutyronitrile (AIBN) | Starts the polymerization process to form the cross-linked polymer network. |

| Porogen (Solvent) | A solvent that dissolves the components of the pre-polymerization mixture and influences the porous structure of the final polymer. | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | Creates pores within the polymer, allowing for efficient mass transfer of the template and target analyte. researchgate.net |

Applications in Targeted Analyte Enrichment and Separation Research

Molecularly imprinted polymers designed for phenolic compounds have demonstrated significant utility in the selective enrichment and separation of these analytes from complex sample matrices. mdpi.com A common application is in solid-phase extraction (SPE), a technique referred to as MISPE when MIPs are used as the sorbent. mdpi.com This approach allows for the selective isolation of target analytes from intricate mixtures such as biological fluids and environmental samples. mdpi.comnih.gov

For instance, a MIP synthesized using 4-hydroxyphenylacetic acid as a template was successfully used for the selective extraction of hydroxylated metabolites from human urine samples. mdpi.com The MISPE method showed high recovery rates and good repeatability, highlighting its potential for sample preparation in clinical and metabolic studies. mdpi.com Similarly, MIPs have been developed for the selective extraction of various phenolic compounds from aqueous samples, including lake water, tap water, and industrial wastewater. nih.gov

The selectivity of MIPs also makes them valuable in chromatographic applications, where they can be used as stationary phases for the separation of closely related compounds. researchgate.netdergipark.org.tr This allows for the development of highly specific analytical methods for the determination of phenolic compounds in various samples.

The following table details research findings on the application of MIPs for the enrichment and separation of phenolic compounds.

| Target Analyte(s) | Sample Matrix | MIP Application | Key Findings |

| Hydroxylated metabolites (phenolic acids) | Human Urine | Solid-Phase Extraction (MISPE) | Achieved a recovery of 94% with a relative standard deviation of 1.2%. The method was validated over a concentration range of 0.25–40 mg/L. mdpi.comresearchgate.net |

| Phenol (B47542), 4-chlorophenol, pentachlorophenol, and other chlorinated phenols | Lake water, tap water, seawater, tannery wastewater | Dispersive Solid-Phase Extraction (DSPE) coupled with Capillary Electrophoresis (CE) | The method demonstrated good linearity with detection limits in the range of 0.18-0.44 μg/L. Average recoveries ranged from 70.75% to 106.7%. nih.gov |

| Quercetin and related flavonoids | Complex mixtures | High-Performance Liquid Chromatography (HPLC) | The MIP-based stationary phase enabled the selective extraction and separation of quercetin from structurally similar molecules. researchgate.net |

| Vanillic acid, oleuropein, and quercetin | Olive Leaf Extracts | Sorption/Desorption Processes | The MIP showed significantly stronger binding capacity for quercetin compared to other phenolic compounds, enabling fractionation of the extract. acs.org |

Biological and Biochemical Mechanistic Investigations

Enzymatic Interactions and Biotransformations

The interaction of 3,5-Dihydroxyanisole with enzymes, particularly O-methyltransferases, is a key area of investigation, shedding light on its metabolic fate and potential for biocatalytic applications.

Substrate Specificity and Kinetic Analysis with O-Methyltransferases (OMTs)

3,5-Dihydroxyanisole has been identified as a substrate for certain O-methyltransferases, enzymes that catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to a hydroxyl group. The specificity of these enzymes determines which compounds are methylated.

Research into a resveratrol (B1683913) O-methyltransferase from Vitis vinifera (VvROMT) has led to engineered variants with altered substrate preferences. One such variant, ROMT13, displayed a preference for monomethylating both resveratrol and 3,5-dihydroxyanisole. nih.gov When 3,5-dihydroxyanisole is used as a substrate for ROMT13, it is converted to 3,5-dimethoxyphenol. nih.gov This demonstrates that the enzyme can effectively recognize and act upon the hydroxyl groups of 3,5-dihydroxyanisole. OMTs are crucial in the secondary metabolism of plants, participating in the biosynthesis of various phenolic compounds, including stilbenes. nih.gov

Table 1: Substrate Specificity of Engineered O-Methyltransferase (ROMT13)

| Substrate | Product | Enzymatic Action |

|---|---|---|

| Resveratrol | Pinostilbene | Monomethylation |

| 3,5-Dihydroxyanisole | 3,5-Dimethoxyphenol | Monomethylation |

Enzyme Engineering for Modified Regioselectivity and Catalytic Efficiency

Enzyme engineering has been successfully employed to alter the behavior of O-methyltransferases, including their selectivity for substrates like 3,5-dihydroxyanisole. The parent enzyme, VvROMT, naturally performs a sequential di-methylation on resveratrol to produce pterostilbene. nih.gov However, through rational design and site-directed mutagenesis, its function can be modified.

The engineered variant ROMT13, which shows activity on 3,5-dihydroxyanisole, has four amino acid residue changes in its substrate-binding site compared to the wild-type VvROMT: L117F, F311W, T314L, and F318V. nih.gov These modifications altered the enzyme's substrate scope, leading to a preference for monomethylation of substrates like 3,5-dihydroxyanisole. nih.gov Such engineering efforts are pivotal for creating biocatalysts capable of producing specific methylated compounds that are otherwise difficult to synthesize. nih.gov This approach allows for the tailor-made production of valuable stilbenes and other phenolics under environmentally friendly conditions. nih.gov

Table 2: Comparison of Wild-Type and Engineered O-Methyltransferase

| Enzyme | Key Amino Acid Changes | Primary Substrate(s) | Primary Product(s) |

|---|---|---|---|

| VvROMT (Wild-Type) | - | Resveratrol | Pterostilbene (di-methylated) |

| ROMT13 (Engineered) | L117F, F311W, T314L, F318V | Resveratrol, 3,5-Dihydroxyanisole | Pinostilbene, 3,5-Dimethoxyphenol |

Role as a Product in Stilbenoid Biosynthesis

Stilbenoids are a class of plant secondary metabolites known for their diverse biological activities. nih.gov Their biosynthesis involves a series of enzymatic reactions starting from precursors derived from the phenylpropanoid pathway. researchgate.net O-methylation, catalyzed by enzymes like O-methyltransferases (OMTs), is a critical modification in the biosynthesis of many stilbenes, often enhancing their stability and bioavailability. nih.govnih.gov

While 3,5-Dihydroxyanisole is not a core intermediate in the primary stilbenoid backbone synthesis, its structure is highly relevant to the modification phase of these pathways. The enzymatic methylation of stilbenoids like resveratrol can produce various derivatives. nih.gov The ability of engineered OMTs to utilize 3,5-dihydroxyanisole as a substrate highlights its role as a structural analog in the broader context of stilbenoid biotransformation. nih.gov The study of such reactions is essential for understanding how the chemical diversity of stilbenoids is generated in nature and for harnessing these enzymatic tools for synthetic biology applications. nih.gov

Molecular Mechanisms of Biological Pathway Modulation

3,5-Dihydroxyanisole and its structural analogs can influence biological pathways, notably melanin (B1238610) production, through direct enzyme inhibition and interaction with cellular signaling networks.

Inhibition Mechanisms within Melanin Production Pathways

Melanin synthesis, or melanogenesis, is a complex process primarily controlled by the enzyme tyrosinase. nih.govresearchgate.net This enzyme catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Inhibiting tyrosinase is a primary strategy for controlling melanin production, which is relevant in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. nih.govnih.gov

The 3,5-dihydroxy aromatic moiety is a key structural feature for tyrosinase inhibition. Research on synthetic inhibitors has utilized a 3,5-dihydroxybenzohydrazide (B1269074) scaffold due to its structural similarity to the native substrate, L-tyrosine, suggesting a competitive inhibition mechanism. nih.gov The dihydroxy arrangement can chelate the copper ions located in the active site of the tyrosinase enzyme, preventing the substrate from binding and being oxidized. nih.govsaudijournals.com This interaction with the dicopper center is a common mechanism for many phenolic tyrosinase inhibitors. nih.gov

Table 3: Key Steps in Melanogenesis and Points of Inhibition

| Step | Substrate | Enzyme | Product | Potential Inhibition Mechanism |

|---|---|---|---|---|

| 1 | L-Tyrosine | Tyrosinase | L-DOPA | Competitive inhibition by substrate analogs |

| 2 | L-DOPA | Tyrosinase | Dopaquinone | Competitive inhibition; Chelation of copper ions in the active site |

| 3 | Dopaquinone | Spontaneous/Enzymatic | Melanin polymers | Reduction of dopaquinone, preventing polymerization |

Interaction with Cellular Signaling Cascades

The regulation of melanin production extends beyond direct enzyme inhibition to complex cellular signaling cascades. Key signaling pathways, such as the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway, play crucial roles. researchgate.netmdpi.com Hormones like the α-melanocyte-stimulating hormone (α-MSH) can initiate these cascades by binding to receptors on the melanocyte surface, leading to an increase in the expression and activity of melanogenic enzymes. mdpi.com

A central regulator in this process is the microphthalmia-associated transcription factor (MITF), which acts as a master switch for the expression of tyrosinase and other related proteins like TRP-1 and TRP-2. researchgate.netmdpi.com Anisole-containing compounds have been shown to modulate these pathways. For instance, butylated hydroxyanisole (BHA), a related synthetic antioxidant, can activate distinct MAPK signaling proteins, including ERK2 and JNK1. mendeley.com By influencing these signaling cascades, compounds can either upregulate or downregulate MITF activity, thereby controlling the entire melanogenesis program. While some stilbenoids may increase melanin production through MAP kinase activation, inhibitory compounds structurally similar to 3,5-dihydroxyanisole are sought for their potential to suppress these same pathways, leading to reduced melanin synthesis. researchgate.netresearchgate.net

Mechanisms of Reactive Oxygen Species Scavenging

The antioxidant activity of phenolic compounds like 3,5-Dihydroxyanisole hydrate (B1144303) is multifaceted, involving several chemical mechanisms to neutralize reactive oxygen species (ROS). These mechanisms primarily revolve around the donation of a hydrogen atom or an electron to a free radical, or by chelating metal ions that catalyze ROS formation.

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (consisting of one proton and one electron) is transferred in a single, concerted step from the antioxidant to a free radical. nih.govscripps.edu This mechanism effectively quenches the radical, and the antioxidant itself becomes a less reactive radical.

The primary driving force for the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond in the antioxidant. mdpi.comresearchgate.net A lower BDE indicates a weaker bond, making the hydrogen atom more readily available for donation to a radical species. Phenolic compounds are effective HAT donors because the resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. This stabilization lowers the BDE of the phenolic O-H bond. researchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the radical scavenging capacity of antioxidants, often reflecting their ability to donate a hydrogen atom. researchgate.net

Table 1: Key Factors in Hydrogen Atom Transfer (HAT)

| Parameter | Description | Relevance to Antioxidant Activity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The energy required to break a bond homolytically, forming two radicals. | A lower BDE for the antioxidant's O-H bond facilitates easier donation of a hydrogen atom, leading to more efficient radical scavenging. mdpi.comresearchgate.net |

| Radical Stabilization | The ability of the resulting antioxidant radical to delocalize the unpaired electron. | Greater resonance stabilization of the antioxidant radical makes the initial hydrogen donation more energetically favorable. |

| Polarity Effects | The electrophilic or nucleophilic nature of the radical and the HAT donor. | Reactions are more favorable when the polarities are matched (e.g., a nucleophilic radical reacting with an electrophilic H-atom donor). scripps.edu |

In the Single Electron Transfer (SET) mechanism, the antioxidant donates a single electron to a free radical, transforming the radical into an anion. rsc.org The antioxidant, in turn, is converted into a radical cation. researchgate.netrsc.org This process is also referred to as Single Electron Transfer-Proton Transfer (SET-PT), as the initial electron transfer is often followed by the release of a proton into the surrounding solvent.

The efficacy of the SET mechanism is primarily governed by the Ionization Potential (IP) of the antioxidant. researchgate.net A lower IP means that an electron can be more easily removed from the antioxidant molecule, facilitating its donation to a radical. The ferric reducing antioxidant power (FRAP) assay is an example of a method that measures the electron-donating ability of antioxidants. researchgate.net Theoretical calculations and experimental studies, such as those using electrosonic spray ionization mass spectrometry (ESSI-MS), have been employed to identify the radical cation and carbocation intermediates that are characteristic of the SET pathway. rsc.org

Table 2: Comparison of HAT and SET Mechanisms

| Feature | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |

|---|---|---|

| Particle Transferred | A neutral hydrogen atom (H•) | A single electron (e⁻) |

| Key Energetic Factor | Bond Dissociation Enthalpy (BDE) researchgate.net | Ionization Potential (IP) researchgate.net |

| Initial Product (Antioxidant) | A neutral antioxidant radical | An antioxidant radical cation rsc.org |

| Initial Product (Free Radical) | A neutralized species | A radical anion |

| Assay Example | DPPH Assay researchgate.net | FRAP Assay researchgate.net |

Transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can act as catalysts in the formation of highly destructive ROS, like the hydroxyl radical (•OH), through Fenton-type reactions. 3,5-Dihydroxyanisole hydrate, possessing a catechol-like structure, can act as a chelating agent, binding to these metal ions. nih.govmdpi.com

Chelation is the process where a ligand binds to a central metal ion, forming a stable complex. mdpi.com By sequestering redox-active metal ions, chelators can prevent them from participating in reactions that generate free radicals. nih.gov This activity classifies them as secondary or preventive antioxidants. mdpi.com The effectiveness of a metal-chelating agent is influenced by its ability to alter the redox potential of the complexed metal ion. mdpi.com If the electrode potential of the metal-chelate complex is shifted to a range where redox reactions are energetically unfavorable, its pro-oxidant catalytic activity is diminished. mdpi.com For instance, the catecholic compound 1,2-dihydroxybenzene-3,5-disulfonate (Tiron) has been shown to protect cells from oxidative damage by chelating redox-active transition metals. nih.gov

Cellular-Level Mechanistic Studies (excluding safety/toxicity profiles)

Intracellular non-protein thiols, most notably glutathione (B108866) (GSH), represent a major component of the cell's endogenous antioxidant defense system. mdpi.com Compounds with electrophilic centers, such as the quinone species that can be formed from the oxidation of 3,5-dihydroxyanisole, can interact directly with nucleophilic thiol groups. mdpi.com

Studies on related compounds, like curcumin, which contains an α,β-unsaturated carbonyl group, show that they can react directly with thiol-containing biomolecules. mdpi.com This interaction can lead to a decrease in the levels of intracellular thiols. mdpi.com The reaction often involves a Michael addition of the thiol to the electrophilic center of the oxidized metabolite. Such interactions can modulate the structure and function of proteins by reacting with cysteine residues, a process that can influence cellular signaling pathways. The binding of a ligand, such as a metabolite of 3,5-dihydroxyanisole, to a protein is not necessarily a rigid process; proteins exist in multiple conformations, and a ligand may selectively bind to a shape that allows for a favorable interaction, thereby influencing the protein's function. sciencedaily.com

Mitochondria are central to cellular energy metabolism and are a primary site of ROS production. nih.gov The electron transport chain (ETC) can lead to the one-electron reduction of molecular oxygen, generating the superoxide (B77818) radical (O₂⁻•). nih.gov

Certain phenolic compounds have been found to directly modulate mitochondrial function. Structure-activity studies on flavonoids, for example, have demonstrated that compounds with catechol or pyrogallol (B1678534) moieties can be potent inhibitors of mitochondrial enzymes like succinoxidase. nih.gov This inhibition can disrupt the normal flow of electrons in the ETC. Such disruptions can affect key parameters of mitochondrial respiration, including the basal oxygen consumption rate (OCR), maximal respiration, and the spare respiratory capacity—the difference between basal and maximal respiration which indicates the cell's ability to respond to energy demands. nih.gov For instance, some alkanols have been shown to inhibit State 3 respiration (ADP-stimulated) in a dose-dependent manner in isolated mitochondria. researchgate.net The modulation of these parameters suggests a direct interaction of the compounds or their metabolites with components of the mitochondrial respiratory apparatus. nih.govnih.gov

Table 3: Investigated Compounds

| Compound Name |

|---|

| 1,2-dihydroxybenzene-3,5-disulfonate (Tiron) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| This compound |

| Copper |

| Curcumin |

| Cysteine |

| Glutathione (GSH) |

| Iron |

| N-acetylcysteine (NAC) |

Insufficient Data Available for this compound's Influence on Cellular Oxidative Stress Response Pathways

A thorough review of available scientific literature reveals a significant lack of specific research on the mechanistic influence of this compound on cellular oxidative stress response pathways. While related phenolic antioxidant compounds, such as Butylated Hydroxyanisole (BHA), have been the subject of numerous studies, direct investigations into the cellular and molecular actions of this compound are not sufficiently present in the public domain to construct a detailed and scientifically accurate article as per the requested outline.

The available information for this compound is largely limited to its chemical properties and synthesis. Detailed research findings, including its specific effects on key molecular targets within oxidative stress pathways (such as Nrf2 activation), modulation of antioxidant enzyme activities, and its direct impact on the production of reactive oxygen species (ROS) in a cellular context, are not available. Consequently, the creation of data tables and a thorough, informative, and scientifically accurate section on its mechanistic influence on cellular oxidative stress response pathways is not possible at this time.

It is crucial to distinguish between this compound and other more extensively studied antioxidants like BHA. Although they share a phenolic structure, their biological activities and mechanisms of action could differ significantly. Extrapolating findings from other compounds to this compound would be scientifically unfounded and speculative.

Therefore, until specific research is conducted and published on the biological and biochemical mechanistic investigations of this compound, a comprehensive and accurate article on its influence on cellular oxidative stress response pathways cannot be generated.

Theoretical and Computational Chemistry Studies

Electronic Structure and Energetics

The arrangement of electrons and the energy landscape of a molecule are fundamental to its chemical properties. Computational methods allow for the detailed exploration of these characteristics for 3,5-dihydroxyanisole and its associated radical species.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. jmchemsci.com It is widely applied to study phenolic compounds to determine optimized geometries, energies, and electron distribution for both the parent molecule (ground state) and its corresponding phenoxyl radicals. researchgate.net For 3,5-dihydroxyanisole, DFT calculations can model the stable conformation of the molecule, taking into account the orientation of the methoxy (B1213986) and hydroxyl groups.

When a phenolic compound like 3,5-dihydroxyanisole acts as a radical scavenger, it donates a hydrogen atom from one of its hydroxyl groups, forming a phenoxyl radical. DFT is employed to calculate the energy and spin density distribution of this radical. The spin density indicates how the unpaired electron is delocalized across the aromatic ring, which is a key factor in the stability of the radical. Greater delocalization generally corresponds to a more stable radical, which in turn suggests a higher antioxidant potential for the parent molecule. DFT methods, such as B3LYP, are frequently used to provide accurate results for organic molecules and their radical forms. jmchemsci.commdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons, making the molecule a better nucleophile or radical scavenger. For phenolic antioxidants, a higher EHOMO is often correlated with greater antioxidant activity.

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons. A lower ELUMO suggests a greater propensity to accept electrons, indicating it can act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive.

For 3,5-dihydroxyanisole, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the hydroxyl groups, as these are the most likely sites of electron donation. The LUMO is typically distributed over the aromatic ring system. nih.gov Comparing the FMO properties of 3,5-dihydroxyanisole with related dihydroxybenzenes can provide insights into its relative reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3,5-Dihydroxyanisole | -5.8915 | -1.9353 | 3.9562 |

| Resorcinol (B1680541) (1,3-Dihydroxybenzene) | -6.15 | -0.85 | 5.30 |

| Phenol (B47542) | -6.03 | -0.79 | 5.24 |

Note: Data for 3,5-Dihydroxyanisole is based on a structurally similar compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, for illustrative purposes nih.gov. Data for Resorcinol and Phenol are representative values from computational studies.

Computational methods are invaluable for determining thermochemical parameters that are difficult to measure experimentally. For phenolic antioxidants, the Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE) are crucial descriptors of their activity. researchgate.net

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. It relates to the first step of the single electron transfer-proton transfer (SET-PT) antioxidant mechanism. A lower IP indicates that the molecule can more readily donate an electron. DFT calculations can provide reliable estimates of IP.

Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond. ucsb.edu For 3,5-dihydroxyanisole, the BDE of the O-H bonds is a critical parameter for evaluating its antioxidant capacity via the hydrogen atom transfer (HAT) mechanism. pan.olsztyn.pl A lower BDE value for the O-H bond signifies that the hydrogen atom can be more easily donated to a free radical, indicating higher antioxidant efficiency. Theoretical calculations of BDE are often performed using ab initio or DFT methods and generally show good agreement with experimental values. nih.govresearchgate.net The presence of the electron-donating methoxy group on the ring is expected to lower the O-H BDE compared to unsubstituted phenol.

| Compound | Calculated BDE (kcal/mol) |

|---|---|

| Phenol | 87.3 |

| Catechol (1,2-dihydroxybenzene) | 78.1 |

| Resorcinol (1,3-dihydroxybenzene) | 86.5 |

| Hydroquinone (1,4-dihydroxybenzene) | 79.6 |

Note: The BDE values are representative gas-phase values obtained from DFT calculations for comparison. The actual BDE for 3,5-Dihydroxyanisole would be influenced by its specific substitution pattern.

Reaction Mechanism Modeling

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the feasibility and rates of chemical transformations.

When 3,5-dihydroxyanisole undergoes a chemical reaction, such as oxidation or radical scavenging, it proceeds through a high-energy intermediate state known as the transition state. st-andrews.ac.uk Locating and characterizing this transition state is crucial for understanding the reaction mechanism and predicting its rate.

DFT calculations are used to map the potential energy surface of a reaction. A transition state is a first-order saddle point on this surface—it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. youtube.com By identifying the geometry and energy of the transition state, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation energy implies a faster reaction rate. For reactions involving 3,5-dihydroxyanisole, such as its interaction with a reactive oxygen species, transition state analysis can reveal the precise mechanism of hydrogen atom transfer or electron transfer. mdpi.com

Beyond the activation energy, computational models can predict other important kinetic and thermodynamic parameters.

Kinetic Parameters: Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k). This allows for a quantitative prediction of how quickly a reaction will proceed under given conditions. These kinetic calculations can help compare the antioxidant activity of 3,5-dihydroxyanisole with other compounds by predicting which will react faster with harmful radicals.

Through these comprehensive computational studies, a detailed understanding of the chemical behavior of 3,5-dihydroxyanisole hydrate (B1144303) at the molecular level can be achieved, providing a theoretical foundation for its potential applications.

Solvent Effects on Reactivity (Continuum Solvation Models)

In computational chemistry, understanding the influence of the solvent environment on a molecule's behavior is crucial for predicting its reactivity and properties in a realistic setting. Continuum solvation models are a class of implicit solvation methods that represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to study solvent effects.

One of the most widely used continuum models is the Polarizable Continuum Model (PCM). In this method, the solute molecule is placed within a cavity created in the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. These calculations can provide insights into how the solvent stabilizes or destabilizes the molecule, its conformers, or transition states, thereby affecting reaction rates and equilibria.

For 3,5-Dihydroxyanisole hydrate, applying a continuum model like PCM would allow researchers to investigate several key aspects:

Spectroscopic Properties: The model can predict shifts in vibrational frequencies (IR and Raman) in different solvents, which can be compared with experimental data to validate the computational approach. researchgate.net

Thermodynamic Properties: Solvation free energy, a critical parameter for understanding solubility and partition coefficients, can be calculated. This is essential for predicting the molecule's pharmacokinetic profile.

The choice of solvent (e.g., water, ethanol (B145695), toluene) in the model allows for a systematic study of how solvents with different polarities affect the molecule. For a polar molecule like 3,5-Dihydroxyanisole, with its hydroxyl and methoxy groups, polar protic solvents like water and ethanol are expected to have a significant stabilizing effect through hydrogen bonding, which is implicitly accounted for in advanced continuum models. researchgate.net

| Model | Abbreviation | Primary Application | Typical Output |

|---|---|---|---|

| Polarizable Continuum Model | PCM | Calculating solvation free energies and modeling solvent effects on molecular properties in a dielectric medium. | Solvation Energy, Optimized Geometry in Solvent, Solvent-Shifted Spectra |

| Conductor-like Screening Model for Realistic Solvation | COSMO-RS | Predicting thermodynamic properties of fluids and mixtures, such as activity coefficients and solubility. | Vapor Pressure, Partition Coefficients, Solubility |

Molecular Dynamics and Simulation Studies

Conformational Analysis: The flexibility of 3,5-Dihydroxyanisole is primarily associated with the rotation of its hydroxyl (-OH) and methoxy (-OCH₃) groups. A systematic conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), can identify the most stable spatial arrangements of these groups. researchgate.netnih.gov The potential energy surface (PES) is scanned by systematically rotating the dihedral angles of the substituent groups relative to the benzene (B151609) ring. This process identifies low-energy conformers and the energy barriers separating them. For phenolic compounds, the orientation of the hydroxyl protons, which determines their ability to act as hydrogen bond donors, is a key determinant of conformational stability. researchgate.net

Tautomerism: While keto-enol tautomerism is common in many phenolic compounds, for a simple monocyclic aromatic system like 3,5-dihydroxyanisole, the aromatic enol form is overwhelmingly stable. Computational studies on similar systems confirm that the energy required to form a non-aromatic keto tautomer is very high. Therefore, significant populations of keto tautomers are not expected under normal conditions.

MD simulations are instrumental in refining the static picture provided by molecular docking. After docking 3,5-Dihydroxyanisole into the active site of a protein, an MD simulation can be run to assess the stability of the protein-ligand complex. nih.gov These simulations, often run for nanoseconds to microseconds, monitor the dynamic behavior of the ligand within the binding pocket and the conformational response of the protein. mdpi.com

Key insights gained from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atomic positions is calculated over the simulation time. A stable, low RMSD value suggests that the ligand remains in its initial binding pose, indicating a stable interaction.

Interaction Analysis: The persistence of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This helps identify the key amino acid residues that are critical for binding. researchgate.net For 3,5-Dihydroxyanisole, the two hydroxyl groups and the methoxy oxygen are potential sites for hydrogen bonding with polar residues in an enzyme's active site.

Binding Free Energy Calculation: Advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD trajectory to provide a more accurate estimate of the binding free energy.

For instance, a study on the engineering of a resveratrol (B1683913) O-methyltransferase (OMT) enzyme, which uses 3,5-dihydroxyanisole as a substrate, would rely on such simulations to understand how mutations in the active site affect substrate binding and positioning for the methylation reaction. mdpi.com

Structure-Activity Relationship (SAR) Modeling

SAR modeling uses computational techniques to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the structural properties of a series of compounds and their experimentally determined biological activity. nih.govnih.gov For 3,5-Dihydroxyanisole, a relevant application would be the development of a QSAR model for antioxidant activity, a known property of many phenolic compounds.

The development of such a QSAR model involves several steps:

Data Collection: A dataset of phenolic compounds, including 3,5-dihydroxyanisole, with measured antioxidant activity (e.g., IC₅₀ values from a DPPH assay) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates a subset of the most relevant descriptors with the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its robustness and reliability.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity |

| Physicochemical | LogP | Lipophilicity/hydrophilicity |

The resulting QSAR model can then be used to predict the antioxidant potential of new, unsynthesized phenolic compounds and to identify which structural features are most important for enhancing activity.

Molecular docking is a primary in silico technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.commdpi.com This method explores numerous possible orientations and conformations of the ligand within the binding site and scores them based on their steric and energetic complementarity. nih.gov

For 3,5-Dihydroxyanisole, docking studies can predict its binding affinity and interaction patterns with various enzymes. For example, it could be docked into the active site of enzymes involved in metabolic pathways or those targeted for therapeutic intervention. mdpi.com The output of a docking simulation provides key information:

Binding Affinity: This is a score, typically expressed as a free energy of binding (ΔG) in kcal/mol, that estimates the strength of the ligand-protein interaction. More negative values indicate a stronger, more favorable binding. nih.gov

Binding Pose: The predicted 3D orientation of the ligand in the active site.

Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts formed between the ligand and the amino acid residues of the protein. researchgate.net

These predictions are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. nih.gov For example, docking 3,5-dihydroxyanisole into the active site of an O-methyltransferase could reveal the specific interactions that position the 3- or 5-hydroxyl group for methylation, providing a structural basis for the enzyme's regioselectivity. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Analogs and Derivatives

The foundational structure of 3,5-Dihydroxyanisole, a resorcinol (B1680541) derivative, presents a versatile scaffold for chemical modification. Future research is poised to move beyond traditional synthetic methods to develop novel strategies for creating a diverse library of analogs and derivatives. Methodologies such as chemo-enzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offer a promising avenue for producing sterically hindered phenolic compounds with tunable properties. mdpi.com Techniques involving the selective protection and deprotection of hydroxyl groups, followed by esterification or etherification, can be employed to introduce various functional groups. mdpi.commdpi.com For instance, linking the 3,5-dihydroxyanisole core to other bioactive molecules, such as coumarins or cinnamic acids, could generate hybrid compounds with potentially synergistic or novel biological activities. sysrevpharm.org

Furthermore, modern synthetic approaches like organometallic-catalyzed cross-coupling reactions could be used to append different aryl or alkyl groups to the resorcinol ring, significantly expanding the chemical space of accessible derivatives. The synthesis of 5-substituted resorcinols has been shown to be a viable strategy for creating bioactive molecules like resveratrol (B1683913) and piceatannol, indicating that similar modifications to the 3,5-dihydroxyanisole scaffold could yield compounds with interesting pharmacological profiles. nih.gov

Advanced Mechanistic Elucidations of Biological Activities at the Molecular Level

Currently, the primary known biological activity of 3,5-Dihydroxyanisole (also known as 5-Methoxyresorcinol) is the inhibition of protein synthesis. medchemexpress.com However, the precise molecular target and the exact mechanism of this inhibition remain largely uncharacterized. Future research must focus on elucidating these details. A critical step will be to identify the specific component of the translational machinery (e.g., ribosomal subunits, initiation factors, or elongation factors) that the compound interacts with. wikipedia.orgnih.gov Techniques such as toe-printing analysis, which can pinpoint where a ribosome is arrested on an mRNA template, could be invaluable in these studies. nih.gov

Beyond protein synthesis, it is crucial to investigate other potential cellular effects. Many phenolic compounds are known to modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are critical in regulating cell proliferation, apoptosis, and inflammation. nih.govmdpi.comnih.gov Investigating whether 3,5-dihydroxyanisole or its derivatives affect these or other signaling cascades could uncover new therapeutic applications. Furthermore, some data suggests a potential interaction with the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a target involved in pyrimidine (B1678525) synthesis, which warrants further investigation through direct enzymatic assays and structural biology studies. molnova.com

Integration with Systems Biology and Metabolomics Approaches for Pathway Discovery

To comprehend the full biological impact of 3,5-Dihydroxyanisole, it is essential to look beyond single-target interactions and embrace a systems-level perspective. frontiersin.orgnih.gov Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the cellular response to a chemical compound. frontiersin.orgnih.gov Applying these approaches can help map the broader biological pathways perturbed by 3,5-dihydroxyanisole, revealing its mechanism of action in an unbiased manner. researchgate.net

Metabolomics, in particular, is a powerful tool for tracing the metabolic fate of 3,5-Dihydroxyanisole and identifying its downstream effects. nih.gov The Human Metabolome Database notes that the compound is found in several foods and is predicted to be a product of helichrysetin (B1673041) metabolism by human gut microbiota. hmdb.ca Further metabolomic studies could confirm its metabolic pathways in humans, identify potential biomarkers of exposure, and discover previously unknown bioactive metabolites. hmdb.canih.gov For example, studying its metabolism in liver microsomes could reveal how the body processes the compound and whether its metabolites possess their own biological activities. nih.gov

Utilization as a Scaffold for Rational Design of Chemical Probes and Research Tools

The resorcinol core of 3,5-Dihydroxyanisole is a valuable starting point for the rational design of more complex molecules. jmchemsci.com Its structure can serve as a molecular scaffold—a central framework upon which to build new compounds with specific biological activities. mdpi.comresearchgate.netrug.nl By strategically adding or modifying functional groups, medicinal chemists can design derivatives that are optimized for potency, selectivity, and pharmacokinetic properties against a chosen biological target. researchgate.netrsc.org

This scaffold is particularly promising for the development of chemical probes. A chemical probe is a well-characterized small molecule used to interrogate a specific biological process or protein target. nih.govnih.gov Derivatives of 3,5-dihydroxyanisole could be designed to selectively inhibit specific enzymes or receptors. For example, by modifying the substituents on the phenyl ring, it may be possible to create potent and selective inhibitors for targets like kinases or monoamine oxidases, similar to what has been achieved with other 3,5-diaryl scaffolds. researchgate.net These probes would be instrumental research tools for validating new drug targets and dissecting complex biological pathways.

Addressing Gaps in Current Understanding of Its Role in Complex Biological Systems

Despite its potential, there are significant gaps in our understanding of 3,5-Dihydroxyanisole's role in biology. A key unanswered question is its precise function in the organisms in which it is naturally found, such as Brassica napus. medchemexpress.com Its endogenous role could be related to defense, signaling, or metabolic regulation. Elucidating this function would provide critical context for its effects in other biological systems.

Q & A

Q. Table 1: Key Metabolomics Data for 3,5-Dihydroxyanisole

| Parameter | Value | Notes |

|---|---|---|

| VIP Score | 1.409 | Threshold >1.0 indicates significance |

| log2 Fold-Change | +2.8 | Upregulated in treatment group |

| SE (VIP Score) | 0.769 | Moderate variability in data |

Advanced: What experimental parameters critically influence the synthesis yield of 3,5-Dihydroxyanisole derivatives?

Methodological Answer:

Reaction time, solvent choice, and purification methods are pivotal. For analogous triazole derivatives (e.g., 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole):

- Reaction Time: Prolonged reflux (18 hours) improved intermediate stability, yielding 65% after crystallization .

- Solvent Selection: DMSO enhanced solubility of intermediates, while ethanol facilitated precipitation of the final product .

- Catalytic Additives: Glacial acetic acid (5 drops) accelerated Schiff base formation in benzaldehyde reactions .

Q. Table 2: Synthesis Optimization Parameters

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to minimize photodegradation .

- Humidity Control: Use desiccants to avoid hydrate dissociation; stability is compromised above 60% relative humidity .

- Solvent Stability: For standard solutions, methanol or cyclohexane (10–100 mg/L) prevents precipitation .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound coordination complexes?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) identifies bond geometries and hydration patterns. For silver(I) complexes:

- Coordination Geometry: Ag–N bonds (2.169–2.194 Å) and Ag–O bonds (2.483 Å) suggest T-shaped coordination, validated by angular metrics (N–Ag–N = 156.9°) .